molecular formula C19H16N6OS B2730132 N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide CAS No. 887349-18-0

N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide

Cat. No.: B2730132
CAS No.: 887349-18-0
M. Wt: 376.44
InChI Key: YWACKYLICCXFPH-UHFFFAOYSA-N
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Description

N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a complex organic compound that features a thiazole ring, a tetrazole ring, and a benzamide group

Scientific Research Applications

N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like acetone and reagents such as sodium hydroxide and triphenylmethyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for monitoring the progress and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiazolidine derivative .

Mechanism of Action

The mechanism of action of N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The thiazole and tetrazole rings can interact with enzymes or receptors, potentially inhibiting or activating biochemical pathways. This compound may affect pathways such as the phosphoinositide 3-kinase (PI3K) pathway, which is involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is unique due to its combination of thiazole, tetrazole, and benzamide groups, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions with various molecular targets, making it a versatile compound in research and industry .

Properties

IUPAC Name

N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6OS/c1-13-2-4-14(5-3-13)10-17-11-20-19(27-17)22-18(26)15-6-8-16(9-7-15)25-12-21-23-24-25/h2-9,11-12H,10H2,1H3,(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWACKYLICCXFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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